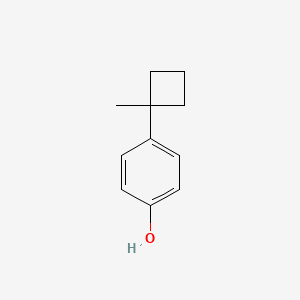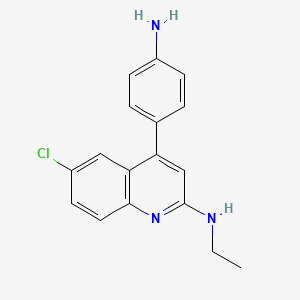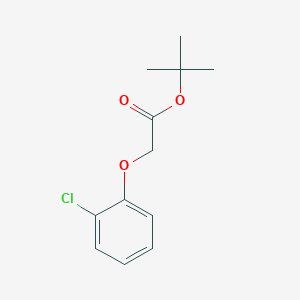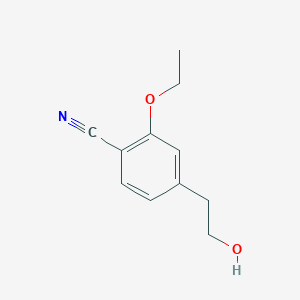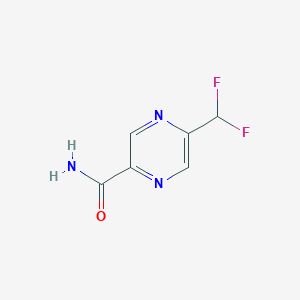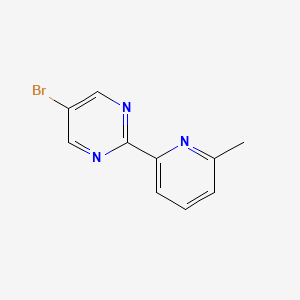
7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid: is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzothiophene core. This can be achieved through various methods, including the cyclization of appropriate precursors.
Benzoylation: The benzoyl group is introduced at the 7-position using benzoyl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
7-Benzoyl-5-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure but with an oxygen atom replacing the sulfur atom in the thiophene ring.
7-Benzoyl-5-chloro-2,3-dihydro-1-indole-3-carboxylic acid: Similar structure but with a nitrogen atom replacing the sulfur atom in the thiophene ring.
Uniqueness: The presence of the sulfur atom in the thiophene ring of 7-Benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid imparts unique electronic and steric properties, differentiating it from its oxygen and nitrogen analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C16H11ClO3S |
|---|---|
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
7-benzoyl-5-chloro-2,3-dihydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClO3S/c17-10-6-11-13(16(19)20)8-21-15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20) |
Clave InChI |
MSUDLCZBCDJZGZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(S1)C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)


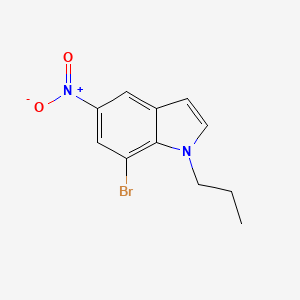

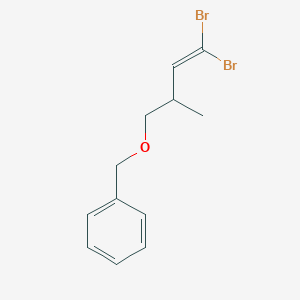
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)
